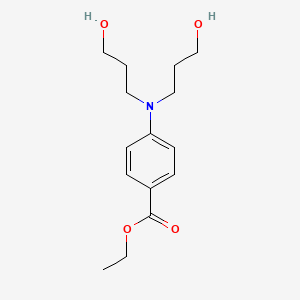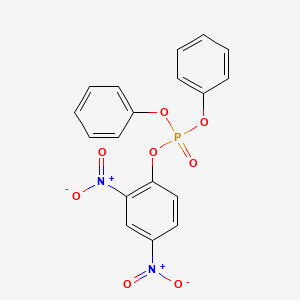
2,4-Dinitrophenyl diphenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitrophenyl diphenyl phosphate is an organic compound that belongs to the class of dinitrophenyl phosphates It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further bonded to a diphenyl phosphate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl diphenyl phosphate typically involves the reaction of 2,4-dinitrophenol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2,4-Dinitrophenyl diphenyl phosphate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the diphenyl phosphate group with a nucleophile, such as a hydroxide ion, under basic conditions.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 2,4-dinitrophenol and diphenyl phosphate.
Major Products Formed:
Nucleophilic Substitution: The major product is the substituted phenyl derivative.
Reduction: The major product is 2,4-diaminophenyl diphenyl phosphate.
Hydrolysis: The major products are 2,4-dinitrophenol and diphenyl phosphate.
科学研究应用
2,4-Dinitrophenyl diphenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the manufacture of pesticides and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 2,4-Dinitrophenyl diphenyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to altered cellular functions.
相似化合物的比较
2,4-Dinitrophenol: Similar in structure but lacks the diphenyl phosphate group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the diphenyl phosphate group.
Diphenyl phosphate: Lacks the nitro groups present in 2,4-Dinitrophenyl diphenyl phosphate.
Uniqueness: this compound is unique due to the presence of both nitro groups and a diphenyl phosphate group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
127414-67-9 |
|---|---|
分子式 |
C18H13N2O8P |
分子量 |
416.3 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H13N2O8P/c21-19(22)14-11-12-18(17(13-14)20(23)24)28-29(25,26-15-7-3-1-4-8-15)27-16-9-5-2-6-10-16/h1-13H |
InChI 键 |
BZFDJYUVZMVKDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
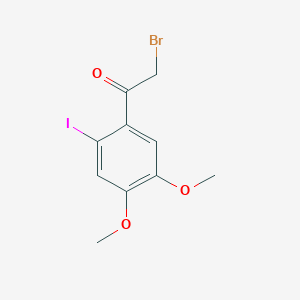
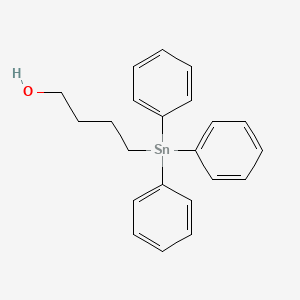
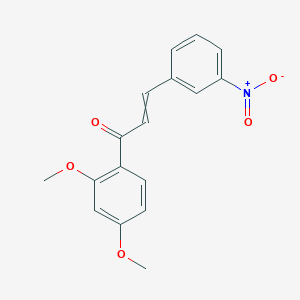
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
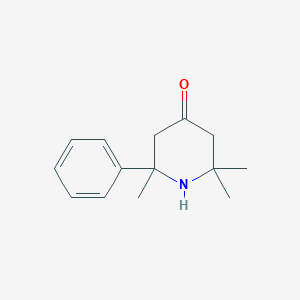
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)
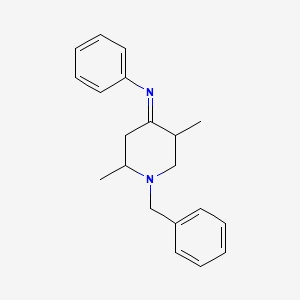
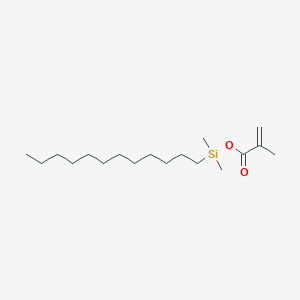
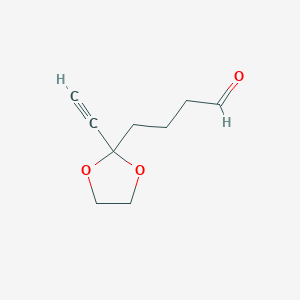
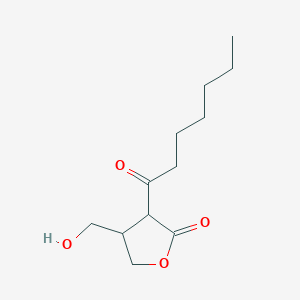
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
